molecular formula C18H26O2 B14183858 1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one CAS No. 834905-91-8

1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one

Cat. No.: B14183858
CAS No.: 834905-91-8
M. Wt: 274.4 g/mol
InChI Key: OAXCXQPFXGFQRK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a cyclohexyl and methyl-substituted butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one typically involves the following steps:

    Benzyl Protection: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydroxide.

    Cyclohexyl Substitution:

    Methylation: The final step involves the methylation of the butanone backbone using a methylating agent such as methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-methylbutan-2-one
  • 1-(Benzyloxy)-3-cyclohexylbutan-2-one
  • 1-(Benzyloxy)-3-methylbutan-2-one

Comparison: 1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one is unique due to the presence of both cyclohexyl and methyl groups on the butanone backbone, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

834905-91-8

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

3-cyclohexyl-3-methyl-1-phenylmethoxybutan-2-one

InChI

InChI=1S/C18H26O2/c1-18(2,16-11-7-4-8-12-16)17(19)14-20-13-15-9-5-3-6-10-15/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3

InChI Key

OAXCXQPFXGFQRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCC1)C(=O)COCC2=CC=CC=C2

Origin of Product

United States

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